2-Amino-7,7-dimethyl-1,4-bis(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-Amino-7,7-dimethyl-1,4-bis(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.
Structure: It’s a fused quinoline derivative with a cyano group (carbonitrile) and nitrophenyl substituents.
Purpose: Researchers have explored its potential in various fields due to its intriguing structure.
Preparation Methods
Synthetic Routes:
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, nitration, and condensation reactions.
Key Steps:
Reaction Conditions: These vary based on the specific synthetic route chosen.
Industrial Production:
Challenges: Due to its intricate structure, large-scale production can be challenging.
Research and Optimization: Scientists continually explore efficient methods for industrial synthesis.
Chemical Reactions Analysis
Reactivity: The compound undergoes various reactions
Common Reagents and Conditions:
Major Products: Diverse derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for novel molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Screening for drug candidates.
Industry: As a precursor in material science.
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates cellular processes (e.g., signal transduction).
Comparison with Similar Compounds
Uniqueness: Its complex structure sets it apart.
Similar Compounds: Quinoline derivatives, nitrophenyl-substituted compounds.
Properties
CAS No. |
311318-24-8 |
---|---|
Molecular Formula |
C24H21N5O5 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-1,4-bis(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21N5O5/c1-24(2)11-19-22(20(30)12-24)21(14-5-3-7-16(9-14)28(31)32)18(13-25)23(26)27(19)15-6-4-8-17(10-15)29(33)34/h3-10,21H,11-12,26H2,1-2H3 |
InChI Key |
ROKVOYRPRIUAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.